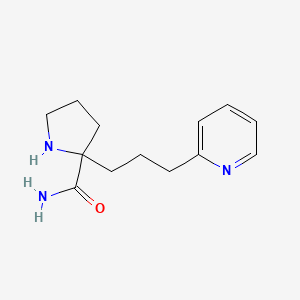

2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide

Description

2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide is a pyrrolidine-based compound featuring a pyridine ring connected via a three-carbon (propyl) bridge to the pyrrolidine carboxamide core. This structure combines the hydrogen-bonding capacity of the carboxamide group with the aromatic and coordination properties of the pyridine moiety. The propyl linker may enhance conformational flexibility and optimize interactions with biological targets compared to shorter ethylene bridges .

Properties

IUPAC Name |

2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-12(17)13(8-4-10-16-13)7-3-6-11-5-1-2-9-15-11/h1-2,5,9,16H,3-4,6-8,10H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLDQFTZWZESJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CCCC2=CC=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.

Introduction of the Pyridinylpropyl Group: The pyridinylpropyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a propyl halide in the presence of a base.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.

Reduction: Reduction reactions can occur at the pyridinyl group, converting it to a piperidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Pyrrolidin-2-ones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications, particularly in drug development targeting G protein-coupled receptors (GPCRs) . Its unique structure allows it to function as a building block for synthesizing more complex pharmacologically active molecules.

Key Findings:

- Anticancer Properties: Studies have shown that the compound exhibits significant activity against various cancer cell lines. For instance, it has been demonstrated to inhibit cell proliferation in vitro, suggesting potential as an anticancer agent .

- Antimicrobial Activity: The compound has also been evaluated for antimicrobial properties, showing effectiveness against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .

Research indicates that 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide interacts with specific enzymes and proteins, influencing various biochemical pathways.

Biochemical Mechanisms:

- Enzyme Interaction: The compound interacts with prenylated-flavin mononucleotide-dependent decarboxylases, which are crucial in metabolic processes. This interaction can lead to modulation of cellular metabolism and gene expression .

- Cell Signaling Modulation: It has been shown to affect signaling pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Material Science

Beyond biological applications, this compound can be utilized in the development of new materials. Its unique chemical properties allow it to act as a catalyst in various chemical reactions, which can be beneficial in industrial applications.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide revealed that it significantly reduced cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 25 | Induction of apoptosis |

| Prostate Cancer | 30 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

In antimicrobial testing, the compound showed promising results against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyridinyl group can interact with the active sites of these targets, leading to inhibition or activation of their functions. The carboxamide group can also form hydrogen bonds with the target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide, we analyze its structural and functional analogs:

Bridge Length and Functional Group Variations

Key Observations :

- The propyl bridge in the target compound likely mimics the enhanced bioactivity observed in sulfonamide analogs, as longer linkers improve spatial alignment with target binding pockets .

Substituent Effects on Pyridine and Pyrrolidine Moieties

- Hydroxyl vs. Methoxy Groups : In sulfonamide analogs, hydroxyl substituents on the pyridine-associated phenyl ring (e.g., compound 2g) enhance activity compared to methoxy groups, likely due to improved hydrogen bonding and solubility . The target compound lacks these substituents but retains the pyridine’s inherent π-π stacking capability.

- Pyrrolidine Modifications : Derivatives like N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide () show that hydroxymethyl groups on pyrrolidine can influence pharmacokinetics. The target compound’s unmodified pyrrolidine may prioritize metabolic stability over solubility.

Hydrogen-Bonding and Pharmacokinetic Profiles

- This may improve target affinity but increase metabolic susceptibility .

- Predicted ADME: Compared to methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate (), which has an ester group, the carboxamide in the target compound may reduce lipophilicity (calculated logP ~1.5 vs.

Research Implications and Gaps

While the target compound’s structural features suggest promising bioactivity, direct experimental data are lacking. Key research priorities include:

- Kinase Inhibition Assays : Testing against kinases targeted by sulfonamide analogs (e.g., VEGFR-2, EGFR) to validate propyl bridge efficacy .

- Hydrogen-Bonding Analysis : Crystallographic studies (using tools like ORTEP-3 ) to map interactions in solid-state or protein-bound forms.

- Comparative Pharmacokinetics : Assessing metabolic stability vs. sulfonamide and ester analogs.

Biological Activity

2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide, a pyrrolidine derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and research findings, supported by data tables and case studies.

This compound exhibits significant interactions with various enzymes and proteins, influencing several biochemical pathways. Notably, it interacts with prenylated-flavin mononucleotide-dependent decarboxylases, which are crucial in the decarboxylation of unsaturated carboxylic acids through a unique mechanism involving 1,3-dipolar cyclo-addition chemistry.

Cellular Effects

The biological activity of 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide extends to its effects on cellular processes:

- Cell Signaling: It modulates signaling pathways linked to inflammation and other cellular responses.

- Gene Expression: The compound influences gene expression profiles by interacting with specific transcription factors.

- Metabolism: It affects metabolic pathways by altering enzyme activities associated with energy production and biosynthesis.

Molecular Mechanism

The compound's mechanism of action involves specific binding interactions with biomolecules, leading to either inhibition or activation of enzymes. Such interactions can result in significant changes in gene expression and cellular metabolism. For example, its interaction with prenylated-flavin mononucleotide-dependent decarboxylases highlights its role in facilitating decarboxylation reactions.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may confer therapeutic benefits, while higher doses could lead to toxicity. Understanding the dosage-response relationship is vital for evaluating its safety and efficacy in preclinical studies.

| Dosage (mg/kg) | Therapeutic Effect | Toxicity |

|---|---|---|

| 1 | Significant improvement in inflammatory markers | None observed |

| 10 | Moderate therapeutic effect with some adverse reactions | Mild toxicity |

| 50 | No significant therapeutic effect; high toxicity observed | Severe toxicity |

Research Findings and Case Studies

Recent studies have explored the pharmacological potential of 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide:

- Antimicrobial Activity: In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant Pseudomonas aeruginosa. Its effectiveness is attributed to its ability to inhibit key bacterial enzymes essential for survival .

- Anticancer Properties: Preliminary investigations indicate that the compound may possess anticancer activity. In vitro assays have shown cytotoxic effects against specific cancer cell lines while exhibiting minimal toxicity towards non-cancerous cells. This selectivity suggests potential as an anticancer agent .

- Neuroprotective Effects: The compound has been studied for its neuroprotective properties in models of neurodegenerative diseases. It appears to modulate oxidative stress pathways and promote neuronal survival under stress conditions .

Chemical Reactions Analysis

Oxidation

The pyrrolidine ring undergoes oxidation to form pyrrolidin-2-ones. Common oxidizing agents include:

-

Potassium permanganate (KMnO4) : Converts pyrrolidine to pyrrolidin-2-one under acidic conditions.

-

Chromium trioxide (CrO3) : Selectively oxidizes the pyrrolidine ring in the presence of pyridine .

Reaction Example:

Table 1: Oxidation Reagents and Products

| Reagent | Product | Reference |

|---|---|---|

| KMnO4, H+ | Pyrrolidin-2-one | |

| CrO3 | Pyrrolidin-2-one |

Reduction

The pyridinyl group undergoes reduction to form piperidine derivatives. Common reducing agents include:

-

Lithium aluminum hydride (LiAlH4) : Converts pyridine to piperidine under reflux conditions .

-

Sodium borohydride (NaBH4) : Selectively reduces pyridine in the presence of aldehydes .

Reaction Example:

Table 2: Reduction Reagents and Products

| Reagent | Product | Reference |

|---|---|---|

| LiAlH4, THF | Piperidine | |

| NaBH4 | Piperidine |

Substitution

The pyridinyl group participates in nucleophilic aromatic substitution reactions, introducing substituents like fluorine or bromine. Key conditions include:

-

Palladium catalysts (e.g., Pd2(dba)3) : Facilitate cross-coupling reactions with aryl halides .

-

Bases (e.g., t-BuONa) : Promote substitution at the pyridinyl ring .

Reaction Example:

Table 3: Substitution Reactions

| Catalyst/Reagent | Substituent | Reference |

|---|---|---|

| Pd2(dba)3, xantphos | Fluorine, bromine | |

| t-BuONa | Fluorine, bromine |

Oxidation Mechanism

The oxidation of pyrrolidine involves electrophilic attack by oxidizing agents like KMnO4. The ring undergoes epoxidation followed by cleavage to form a carbonyl group.

Scheme 1: Oxidation Mechanism

Reduction Mechanism

Pyridine reduction proceeds via a two-electron transfer mechanism. LiAlH4 donates electrons to the aromatic ring, forming a dihydropyridine intermediate that is subsequently protonated .

Scheme 2: Reduction Mechanism

Data Tables and Experimental Findings

Table 4: Reaction Conditions for Synthesis

Table 5: Biologically Relevant Products

| Product | Activity | Reference |

|---|---|---|

| Pyrrolidin-2-one | Enzyme inhibition | |

| Piperidine derivative | GPCR modulation |

Q & A

Q. Example Table: Synthetic Steps

| Step | Reagents/Conditions | Target Intermediate | Analytical Validation |

|---|---|---|---|

| 1 | Pyridine-2-ylpropyl bromide, K₂CO₃, DMF, 80°C | Pyridylpropyl-pyrrolidine | TLC (Rf = 0.5) |

| 2 | Column chromatography (EtOAc:Hexane 3:7) | Purified intermediate | HPLC (retention time: 8.2 min) |

| 3 | Recrystallization (ethanol) | Final compound | ¹H NMR (δ 7.2–8.5 ppm for pyridine protons) |

Which spectroscopic and chromatographic techniques are optimal for structural elucidation of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H NMR (pyridine protons: δ 7.2–8.5 ppm; pyrrolidine CH₂: δ 1.5–2.5 ppm) and ¹³C NMR (carbonyl C=O: ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Detect carboxamide N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

What safety protocols are essential when handling 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of aerosols .

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation .

- Disposal : Follow hazardous waste guidelines for amides and pyridine derivatives (e.g., neutralization before disposal) .

How should researchers design in vitro assays to assess the biological activity of this compound?

Advanced Research Question

- Experimental Design : Use a between-subjects design with dose-response curves (e.g., 0.1–100 µM concentrations) and positive/negative controls .

- Assay Types :

- Data Triangulation : Combine quantitative results (IC₅₀ values) with qualitative observations (morphological changes) using an embedded experimental design .

How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Advanced Research Question

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., stereochemistry, solvent effects) .

- Replication : Repeat experiments under standardized conditions (pH, temperature) to isolate key activity drivers .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate against experimental IC₅₀ values .

What methodologies are effective for separating enantiomers of 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide?

Advanced Research Question

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .

- Circular Dichroism (CD) : Confirm enantiomeric purity by measuring Cotton effects at 220–260 nm .

How can the compound’s stability under physiological conditions be evaluated?

Advanced Research Question

- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .

What strategies optimize yield in large-scale synthesis without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.